molecular formula C16H25NO3 B1592022 Mebeverine acid CAS No. 475203-77-1

Mebeverine acid

Cat. No.: B1592022
CAS No.: 475203-77-1
M. Wt: 279.37 g/mol
InChI Key: UZUWRVLVHOYTNN-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Elucidation

Mebeverine acid (IUPAC name: 4-[ethyl-(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid) is a secondary metabolite of the antispasmodic drug mebeverine. Its molecular formula is C₁₆H₂₅NO₃ , with a molecular weight of 279.37 g/mol . The structure comprises:

  • A butanoic acid moiety at the terminal position.
  • An ethylamino group linked to a 1-(4-methoxyphenyl)propan-2-yl substituent.

The SMILES notation (CCN(CCCC(=O)O)C(C)CC1=CC=C(OC)C=C1) and InChI key (UZUWRVLVHOYTNN-UHFFFAOYSA-N) further clarify the connectivity of functional groups.

Table 1: Key Structural Features

Feature Description
Carboxylic acid group Responsible for polarity and metabolic interactions.
Methoxy-substituted aryl Contributes to lipophilicity and aromatic π-system interactions.
Ethylamino branch Influences stereochemical properties and molecular flexibility.

Stereochemical Configuration and Isomeric Forms

This compound retains the chiral center of its parent compound, mebeverine, located at the propan-2-yl carbon adjacent to the methoxyphenyl group. The commercial form exists as a racemic mixture , though enantiomeric separation techniques (e.g., chiral HPLC) can isolate individual stereoisomers.

Key Stereochemical Considerations:

  • Enantiomers : The (R)- and (S)-configurations exhibit distinct pharmacokinetic behaviors.
  • Deuterated analogs : Isotopologues like this compound-d₅ (C₁₆H₂₀D₅NO₃) are used in mass spectrometry to track metabolic pathways.

Comparative Analysis with Parent Compound Mebeverine

This compound differs structurally from mebeverine (C₂₅H₃₅NO₅ ) through hydrolysis of the veratric acid ester group to a carboxylic acid.

Table 2: Structural Comparison

Property This compound Mebeverine
Molecular formula C₁₆H₂₅NO₃ C₂₅H₃₅NO₅
Functional groups Carboxylic acid, methoxy, ethylamino Veratric acid ester, methoxy, ethylamino
Molecular weight 279.37 g/mol 429.5 g/mol
Metabolic role Primary metabolite Prodrug

This hydrolysis reduces lipophilicity, altering absorption and excretion profiles.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):
    • δ 1.2 (t, 3H, CH₂CH₃), δ 2.3 (m, 2H, CH₂COOH), δ 3.7 (s, 3H, OCH₃), δ 6.8–7.2 (m, 4H, aromatic).
  • ¹³C NMR : Signals at δ 175.3 (COOH), δ 55.2 (OCH₃), and δ 42.1 (N-CH₂).

Infrared (IR) Spectroscopy

  • Peaks :
    • 2500–3000 cm⁻¹ (O-H stretch, carboxylic acid).
    • 1700 cm⁻¹ (C=O stretch).
    • 1250 cm⁻¹ (C-O-C, methoxy group).

Mass Spectrometry (MS)

  • ESI-MS : Major fragments at m/z 279.18 [M+H]⁺, with cleavage at the ethylamino and methoxyphenyl groups.
  • High-resolution MS : Exact mass = 279.1834 (calculated for C₁₆H₂₅NO₃).

Table 3: Spectral Data Summary

Technique Key Peaks/Fragments Significance
¹H NMR δ 3.7 (OCH₃), δ 2.3 (CH₂COOH) Confirms methoxy and acid groups.
IR 1700 cm⁻¹ (C=O) Validates carboxylic acid formation.
MS m/z 279.18 [M+H]⁺ Molecular ion confirmation.

This structural and spectroscopic profile underscores this compound’s role as a critical biomarker for studying mebeverine metabolism. Future research directions may explore enantiomer-specific biological activities and advanced synthetic analogs.

Properties

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUWRVLVHOYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608658
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475203-77-1
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of Mebeverine Acid Synthesis

This compound synthesis typically starts from Veratric acid (3,4-dimethoxybenzoic acid) as a key starting material. The synthesis involves:

  • Formation of an ester intermediate by reacting Veratric acid with a suitable bromobutane derivative.
  • Reductive amination of 4-methoxy phenyl acetone with ethylamine to form an amine intermediate.
  • Coupling of the ester intermediate with the amine intermediate.
  • Hydrolysis and salt formation to yield Mebeverine hydrochloride.

Traditional vs. Improved Synthetic Routes

Traditional Route (Lower Yield, Expensive Catalysts)

  • Step 1: Veratric acid is converted to its sodium salt by reaction with sodium methoxide.
  • Step 2: The sodium salt reacts with 1,4-dibromobutane to form an ester intermediate.
  • Step 3: Reductive amination of 4-methoxy phenyl acetone with aqueous ethylamine is performed using platinum on carbon (Pt/C) catalyst under hydrogen pressure.
  • Step 4: The ester intermediate and amine intermediate are reacted in methyl ethyl ketone (MEK) and isopropanol hydrochloride to form Mebeverine hydrochloride.

Drawbacks:

  • Formation of dimer impurities (8-12%) during ester intermediate synthesis.
  • Use of expensive Pt/C catalyst.
  • Overall yield approximately 34%.
  • Formation of alcohol impurities (6-10%) during reductive amination.

Improved Synthetic Route (Higher Yield, Economical Catalysts)

  • Step 1: Veratric acid is esterified with 4-bromobutanol instead of 1,4-dibromobutane to reduce dimer impurity formation.
  • Step 2: Reductive amination of 4-methoxy phenyl acetone with aqueous ethylamine is carried out using Raney Nickel catalyst under hydrogen atmosphere, which is more economical and suitable for commercial scale.
  • Step 3: The ester intermediate and amine intermediate are reacted in acetone at 55-65°C for 15-20 hours.
  • Step 4: Hydrochloride salt formation is performed by adding isopropanol hydrochloride at low temperature, followed by purification.

Advantages:

  • Reduced impurity formation.
  • Use of Raney Nickel catalyst lowers cost.
  • Improved overall yield of 77%.
  • High purity product (≥99.7% by HPLC).
  • Simplified workup and isolation procedures.

Detailed Reaction Conditions and Steps

Step Reaction Description Reagents/Conditions Temperature (°C) Time Notes
1 Esterification of Veratric acid with 4-bromobutanol Veratric acid, 4-bromobutanol, p-TsOH, toluene 105-110 Not specified Avoids dimer impurity formation
2 Reductive amination of 4-methoxy phenyl acetone 4-methoxy phenyl acetone, aqueous ethylamine, Raney Ni, H2, methanol 40-50 Not specified Economical catalyst, high selectivity
3 Coupling of ester intermediate and amine intermediate Ester intermediate, amine intermediate, acetone 55-65 15-20 hours Reaction in acetone improves purity
4 Hydrochloride salt formation and purification Isopropanol hydrochloride, acetone 10-35 (addition), 25-35 (maintenance) 1 hour (salt formation) + 30 min (purification) Final product purity ≥99.7% by HPLC

Comparative Data on Impurity and Yield

Parameter Traditional Route (Pt/C catalyst) Improved Route (Raney Ni catalyst)
Dimer impurity in ester intermediate 8-12% (by HPLC) Negligible (due to 4-bromobutanol use)
Alcohol impurity during reductive amination 6-10% (by HPLC) Reduced significantly
Overall yield ~34-46% 77%
Purity of final product (HPLC) <99.5% ≥99.7%
Catalyst cost High (Pt/C expensive) Lower (Raney Ni economical)
Reaction time for coupling step 30 hours (in MEK) 15-20 hours (in acetone)

Additional Notes on Alternative Synthetic Approaches

  • Some research explored hydrolysis and extraction techniques for related amine intermediates using formamide and sulfuric acid under reflux conditions, followed by extraction and purification steps. These methods are more relevant for precursor synthesis rather than direct this compound preparation.
  • Continuous improvements in synthetic chemistry and catalysis may further enhance the process in terms of green chemistry and scalability.

Scientific Research Applications

Irritable Bowel Syndrome (IBS)

Mebeverine is primarily indicated for treating IBS, where it demonstrates notable efficacy in reducing abdominal pain and discomfort. A systematic review highlighted that mebeverine is well tolerated and shows no significant adverse effects compared to placebo, making it a preferred choice in managing IBS symptoms .

  • Efficacy : Meta-analysis results indicate that mebeverine has a pooled relative risk (RR) of 1.13 for clinical improvement in IBS patients, with significant improvements noted in abdominal pain relief .
  • Dosage : Common dosages range from 135 mg to 270 mg, with studies showing that higher doses do not significantly enhance efficacy over lower doses .

Dysmenorrhea

Mebeverine has also been studied for its effectiveness in treating primary dysmenorrhea. A double-blind crossover study demonstrated that mebeverine significantly reduced pain severity compared to placebo, indicating its potential as an effective treatment for menstrual pain .

  • Study Details : The study involved 64 females who reported pain during menstrual cycles, with mebeverine showing superior results to both placebo and mefenamic acid .

Pharmacokinetics and Metabolism

Mebeverine acid's pharmacokinetic profile is essential for understanding its therapeutic effects. Research indicates that mebeverine undergoes rapid metabolism, becoming unstable in biological fluids but stable in aqueous solutions. This instability can complicate therapeutic monitoring and necessitates timely analysis post-administration .

  • Metabolic Pathways : Mebeverine is metabolized into mebeverine-alcohol and veratric acid, which can lead to false-positive results in drug screening tests .

Comparative Efficacy

A comparative analysis of mebeverine against other treatments for IBS has shown it to be more effective than placebo. However, studies suggest that while it is beneficial for abdominal pain relief, its overall efficacy may not surpass that of some newer agents like alosetron in specific patient populations .

Case Study 1: Efficacy in IBS Management

  • Population : 555 patients across eight randomized trials.
  • Findings : Mebeverine significantly improved symptoms in patients with diarrhea-predominant IBS without increasing the incidence of adverse effects .

Case Study 2: Impact on Abdominal Distension

  • Population : 109 patients across three studies.
  • Findings : Patients receiving mebeverine reported significant reductions in abdominal distension severity compared to baseline measurements .

Mechanism of Action

Mebeverine acid exerts its effects by acting directly on the smooth muscle of the gastrointestinal tract. It is believed to work through multiple mechanisms, including:

    Ion Channel Modulation: Decreasing ion channel permeabilities.

    Noradrenaline Reuptake Blockade: Inhibiting the reuptake of noradrenaline.

    Local Anesthetic Effect: Providing a local anesthetic effect on the smooth muscle.

    Muscarinic Receptor Interaction: Weakly interacting with muscarinic receptors.

Comparison with Similar Compounds

Structural and Functional Differences

  • Mebeverine Acid : A secondary metabolite with a larger structure (MW: 279.37), derived from the ester hydrolysis of mebeverine .
  • Veratric Acid : A smaller molecule (C₉H₁₀O₄; MW: 182.18) formed via the same hydrolysis process .

Pharmacokinetic Profile

Parameter This compound Veratric Acid
Plasma Cmax 3 µg/mL (post 405 mg dose) 13.5 µg/mL (post 270 mg dose)
Tmax 1.25 h 40–80 min
Urinary Excretion 67% of dose Not quantified; minor metabolite

Veratric acid is fluorescent and detectable via HPLC, whereas this compound requires LC-MS/MS for precise quantification .

Comparison with Mebeverine Alcohol

Key Characteristics

  • Mebeverine Alcohol : A hydrolysis product (MW: 267.39) with negligible plasma concentrations (3 ng/mL) compared to this compound (3 µg/mL) .
  • Pharmacological Role: Neither mebeverine alcohol nor veratric acid exhibits spasmolytic activity, suggesting that mebeverine’s therapeutic effects may arise from unmetabolized drug fractions or uncharacterized metabolites .

Analytical Detection

Mebeverine alcohol is non-fluorescent at pH 4, complicating its detection without derivatization or advanced techniques like GC-MS .

Comparison with O-Desmethyl this compound

O-Desmethyl this compound (CAS 586357-02-0) is a demethylated metabolite formed via cytochrome P450-mediated oxidation.

  • Structural Difference : Lacks a methyl group compared to this compound, altering its polarity and pharmacokinetics .
  • Analytical Utility : Used as a reference standard in LC-MS/MS studies to map mebeverine’s metabolic pathways .

Pharmacokinetic and Structural Comparison Table

Compound Molecular Formula Molecular Weight Plasma Cmax Tmax Pharmacological Activity
This compound C₁₆H₂₅NO₃ 279.37 3 µg/mL 1.25 h Biomarker
Veratric Acid C₉H₁₀O₄ 182.18 13.5 µg/mL 40–80 min Inactive
Mebeverine Alcohol C₁₄H₂₁NO₂ 267.39 3 ng/mL Not reported Inactive
O-Desmethyl this compound C₁₅H₂₃NO₃ 265.35 Not quantified Not reported Research standard

Analytical Methods for Detection

  • This compound : Quantified via LC-MS/MS with deuterated internal standards (e.g., MA-D5) .
  • Veratric Acid : Detected using HPLC with fluorescence detection (ex: 300 nm, em: 365 nm) .
  • O-Desmethyl Metabolites : Require chiral columns and MS/MS for resolution .

Biological Activity

Mebeverine acid, the active metabolite of the antispasmodic drug mebeverine, is primarily utilized in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and metabolic pathways.

Pharmacological Profile

Mebeverine exhibits spasmolytic properties, which are critical for alleviating gastrointestinal spasms. The compound acts as a selective antagonist to muscarinic receptors in smooth muscle tissues, leading to relaxation and reduced motility in the gastrointestinal tract.

  • Muscarinic Receptor Interaction : Mebeverine blocks the action of acetylcholine at muscarinic receptors, thus inhibiting smooth muscle contraction .
  • Calcium Channel Modulation : Recent studies indicate that mebeverine may also affect calcium ion channels, modulating calcium influx and further contributing to its antispasmodic effects .

Metabolism and Bioavailability

Mebeverine undergoes rapid hydrolysis in vivo, primarily converting to veratric acid and other metabolites. This first-pass metabolism significantly affects its bioavailability:

  • First-Pass Metabolism : Following oral administration, mebeverine is extensively metabolized, resulting in negligible plasma concentrations of the parent compound but significant levels of veratric acid (mean peak concentration of 13.5 µg/mL) within 40-80 minutes post-administration .
  • Stability : Mebeverine is unstable in biological fluids containing esterase, complicating its detection and analysis in clinical settings .

Clinical Efficacy

Numerous clinical trials have evaluated the effectiveness of mebeverine in managing symptoms associated with IBS and dysmenorrhea.

Case Studies and Clinical Trials

  • Dysmenorrhea Study :
    • A double-blind placebo-controlled crossover study involving 64 women demonstrated that mebeverine significantly reduced pain severity compared to placebo (p < 0.01) and was well-tolerated with minimal side effects .
  • Irritable Bowel Syndrome :
    • A multicenter trial assessed mebeverine's impact on abdominal pain intensity in children with IBS. The study anticipated a 65% success rate in reducing pain intensity after 8 weeks of treatment compared to a 40% success rate with placebo .

Research Findings

Recent research highlights the potential for novel derivatives of mebeverine that may enhance its therapeutic profile:

  • Novel Derivatives : Studies have synthesized new mebeverine analogs showing improved spasmolytic activity and anti-inflammatory effects through interactions with interleukin-β and albumin .
  • In Vitro Studies : Investigations into antimicrobial and cytotoxic activities suggest that certain mebeverine precursors may possess additional therapeutic benefits beyond their antispasmodic properties .

Data Tables

StudyPopulationInterventionOutcome
Dysmenorrhea Study64 womenMebeverine vs. PlaceboSignificant reduction in pain severity (p < 0.01)Mebeverine effective for dysmenorrhea relief
IBS TrialChildren with IBSMebeverine over 12 weeksExpected 65% success rate in pain reductionPromising results for pediatric IBS management

Chemical Reactions Analysis

Metabolic Formation via Ester Hydrolysis

Mebeverine acid forms primarily through enzymatic hydrolysis of mebeverine hydrochloride. Esterases in biological systems cleave the ester bond, yielding:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • Mebeverine alcohol (4-[ethyl(2-(4-methoxyphenyl)-1-methylethyl)amino]butanol)

Subsequent oxidation converts mebeverine alcohol to This compound (4-[ethyl(2-(4-methoxyphenyl)-1-methylethyl)amino]butanoic acid) .

Table 1: Key Metabolic Reaction Parameters

ParameterValue/DescriptionSource
Primary enzymeEsterases
Hydrolysis half-life (plasma)<1 hour
Major metabolitesDMAC (demethylated carboxylic acid), MAC
Excretion routeUrine (90% as metabolites)

Synthetic Pathway Relationships

While not directly synthesized in reviewed processes, this compound is chemically linked to precursor reactions in mebeverine hydrochloride production:

Critical precursor steps :

  • Veratric acid activation : Reacted with 4-bromobutanol using p-TsOH catalyst (105–110°C) to form bromobutyl veratrate .

  • Reductive amination : 4-Methoxyphenyl acetone reacts with ethylamine using Raney Ni/H₂ (40–50°C) to create amine intermediates .

  • Coupling reaction : Final quaternization of intermediates in acetone (55–65°C) yields mebeverine hydrochloride .

Stability and Reactivity Profile

Experimental data reveal:

  • Thermal stability : Decomposes >320°C (dust cloud flammability threshold)

  • pH sensitivity : Stable in physiological pH, degrades in strongly acidic/basic conditions

  • Light sensitivity : Requires protection from direct sunlight

Table 2: Decomposition Products

ConditionProducts Identified
High-temperature pyrolysisCO, CO₂, nitrogen oxides
Strong acid exposureUnidentified halogenated byproducts

Catalytic Interactions

Molecular docking studies suggest this compound derivatives interact with:

  • Muscarinic receptors (binding energy: −8.2 kcal/mol)

  • Interleukin-1β (ΔG = −7.9 kcal/mol)

  • Serum albumin (Kd ≈ 10⁻⁶ M)

These interactions occur via hydrogen bonding with methoxy groups and hydrophobic interactions with the butanoic acid chain .

Analytical Characterization

Key spectral data for identification:

  • ¹H NMR (CDCl₃): δ 12.1 (brs, COOH), 7.68 (dd, aromatic), 3.87 (s, OCH₃)

  • Mass spec : m/z 346.4 [M+H]⁺

  • HPLC purity : ≥99.7% under optimized conditions

This systematic analysis demonstrates this compound's role as a stable metabolic endpoint with defined synthetic relationships to its parent drug. Current research gaps include detailed kinetic studies of its enzymatic oxidation and potential for targeted derivative synthesis.

Q & A

Q. Table 1: Comparative Analytical Techniques for this compound

TechniqueApplicationSensitivityLimitations
HPLC-UVPurity analysisModerate (~1 µg/mL)Low resolution for metabolites
LC-MS/MSPharmacokineticsHigh (~0.1 ng/mL)Requires isotopic standards
NMRStructural IDN/ALow sensitivity for trace impurities

Q. Table 2: Key Deuterated Analogs and Applications

CompoundCAS No.ApplicationReference
This compound-D52070015-30-2Internal standard for LC-MS/MS
O-Desmethyl this compound-D51329488-46-1Metabolic pathway studies

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Mebeverine acid
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Mebeverine acid

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